molecular formula C22H16N2O10 B14536123 Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate CAS No. 62153-81-5

Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate

Cat. No.: B14536123
CAS No.: 62153-81-5
M. Wt: 468.4 g/mol
InChI Key: OJWQNJPILQSFRT-UHFFFAOYSA-N
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Description

Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate is an organic compound with the molecular formula C18H12N2O6 It is characterized by the presence of two nitrophenoxy groups attached to a benzene ring through methylene linkages, and two carboxylate groups at the para positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate typically involves the reaction of 4-nitrophenol with benzene-1,4-dicarboxylic acid chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the hydroxyl groups of 4-nitrophenol attack the carbonyl carbon of the acid chloride, resulting in the formation of the ester linkage .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrophenoxy groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.

    Hydrolysis: The ester linkages can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: Bis[(4-aminophenoxy)methyl] benzene-1,4-dicarboxylate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Benzene-1,4-dicarboxylic acid and 4-nitrophenol.

Scientific Research Applications

Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Bis[(4-nitrophenoxy)methyl] benzene-1,3-dicarboxylate: Similar structure but with carboxylate groups at the meta positions.

    Bis[(4-nitrophenoxy)methyl] benzene-1,2-dicarboxylate: Similar structure but with carboxylate groups at the ortho positions.

Uniqueness

Bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate is unique due to the specific positioning of the nitrophenoxy and carboxylate groups, which can influence its reactivity and interactions with other molecules. The para positioning of the carboxylate groups can lead to distinct electronic and steric effects compared to the meta and ortho derivatives.

Properties

CAS No.

62153-81-5

Molecular Formula

C22H16N2O10

Molecular Weight

468.4 g/mol

IUPAC Name

bis[(4-nitrophenoxy)methyl] benzene-1,4-dicarboxylate

InChI

InChI=1S/C22H16N2O10/c25-21(33-13-31-19-9-5-17(6-10-19)23(27)28)15-1-2-16(4-3-15)22(26)34-14-32-20-11-7-18(8-12-20)24(29)30/h1-12H,13-14H2

InChI Key

OJWQNJPILQSFRT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)OCOC2=CC=C(C=C2)[N+](=O)[O-])C(=O)OCOC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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